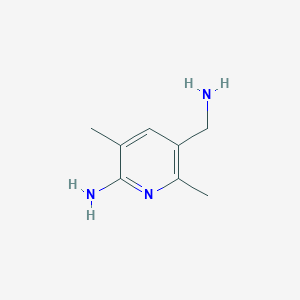

6-Amino-2,5-dimethyl-3-pyridinemethanamine

Description

Contextualization of 6-Amino-2,5-dimethyl-3-pyridinemethanamine within Substituted Pyridine (B92270) Chemistry

Substituted pyridines are a broad class of compounds where one or more hydrogen atoms on the pyridine ring are replaced by other functional groups. chemrxiv.org The nature and position of these substituents dramatically influence the molecule's reactivity, basicity, and physical properties. mdpi.com The pyridine ring itself is electron-deficient compared to benzene, which affects its reactivity in substitution reactions. mdpi.com

The synthesis of multi-substituted pyridines is a significant area of organic chemistry, with various methods developed to control the substitution pattern. fishersci.comnih.govgoogle.com These methods often involve either the functionalization of a pre-existing pyridine ring or the construction of the ring from acyclic precursors. nih.gov The strategic placement of substituents is crucial for tailoring the properties of the resulting molecule for specific applications. google.com

In the case of This compound , the pyridine ring is highly substituted with two electron-donating methyl groups at positions 2 and 5, an amino group at position 6, and a methanamine group at position 3. The amino and methyl groups are expected to increase the electron density of the pyridine ring, influencing its reactivity towards electrophiles. The substitution pattern also creates a specific steric environment around the ring, which can direct the approach of reagents and affect its coordination properties with metal ions.

Significance of Pyridinemethanamine Scaffolds in Organic Synthesis and Coordination Chemistry

The pyridinemethanamine scaffold, characterized by a pyridine ring with a methanamine (-CH2NH2) substituent, is a valuable structural motif. Compounds containing this scaffold, such as 2-pyridinemethanamine, are recognized for their ability to act as bidentate ligands in coordination chemistry. nih.govscbt.com The nitrogen atom of the pyridine ring and the nitrogen atom of the amino group can coordinate with a single metal center, forming stable chelate complexes. scbt.com These metal complexes have found applications in catalysis and materials science. scbt.comsigmaaldrich.com

In organic synthesis, pyridinemethanamines serve as versatile building blocks. nih.gov The primary amine group can be readily functionalized, allowing for the construction of more complex molecular architectures. This has made them useful in the synthesis of pharmaceuticals and other biologically active compounds. scbt.com The specific arrangement of donor atoms in pyridinemethanamine scaffolds makes them attractive for creating ligands tailored for specific metal ions and catalytic processes. The unique structure of This compound , with its additional amino and methyl groups, suggests its potential as a multi-dentate ligand, capable of forming complex coordination compounds with interesting structural and electronic properties.

Structure

2D Structure

3D Structure

Properties

CAS No. |

221135-72-4 |

|---|---|

Molecular Formula |

C8H13N3 |

Molecular Weight |

151.21 g/mol |

IUPAC Name |

5-(aminomethyl)-3,6-dimethylpyridin-2-amine |

InChI |

InChI=1S/C8H13N3/c1-5-3-7(4-9)6(2)11-8(5)10/h3H,4,9H2,1-2H3,(H2,10,11) |

InChI Key |

XQAVHAOQCMKIMU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(N=C1N)C)CN |

Origin of Product |

United States |

Advanced Structural Elucidation and Spectroscopic Characterization

High-Resolution Spectroscopic Techniques

High-resolution spectroscopy offers a suite of non-destructive methods to probe the molecular structure of 6-Amino-2,5-dimethyl-3-pyridinemethanamine. Each technique provides unique insights, and together they form a powerful toolkit for unambiguous characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

In a hypothetical ¹H NMR spectrum, distinct signals would be anticipated for the protons of the two methyl groups, the aminomethyl group (CH₂NH₂), the amino group (NH₂), and the aromatic proton on the pyridine (B92270) ring. The chemical shifts (δ) of the methyl protons would likely appear in the upfield region, typically around 2.2-2.5 ppm. chemicalbook.comchemicalbook.com The protons of the aminomethyl group would likely resonate at a slightly higher chemical shift. The aromatic proton's chemical shift would be further downfield, influenced by the electron-donating amino and methyl substituents.

The ¹³C NMR spectrum would complement the proton data by showing distinct signals for each unique carbon atom. The carbons of the methyl groups would have the lowest chemical shifts, followed by the aminomethyl carbon. The aromatic carbons of the pyridine ring would appear at higher chemical shifts, with their exact positions influenced by the attached functional groups.

A complete assignment would involve two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |

| C2-CH₃ | ~2.3 | Singlet |

| C5-CH₃ | ~2.2 | Singlet |

| C3-CH₂NH₂ | ~3.8 | Singlet |

| C6-NH₂ | ~4.5 | Broad Singlet |

| C4-H | ~6.5 | Singlet |

| CH₂-NH₂ | ~1.8 | Broad Singlet |

Note: These are predicted values and may vary based on solvent and experimental conditions.

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, is instrumental in identifying the functional groups present in a molecule. For this compound, these techniques would confirm the presence of amino groups and the aromatic pyridine ring.

The FT-IR spectrum is expected to show characteristic N-H stretching vibrations for both the primary amino group (C6-NH₂) and the aminomethyl group (CH₂NH₂) in the region of 3300-3500 cm⁻¹. researchgate.netresearchgate.net C-H stretching vibrations of the methyl and methylene (B1212753) groups would appear around 2850-3000 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine ring would be observed in the 1400-1600 cm⁻¹ region. researchgate.net Bending vibrations for the N-H and C-H groups would be found at lower wavenumbers.

FT-Raman spectroscopy provides complementary information. While N-H and O-H stretches are often weak in Raman spectra, the aromatic ring vibrations are typically strong, providing a clear fingerprint of the pyridine core. nih.gov

Interactive Data Table: Key FT-IR Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (Amino groups) | Stretching | 3300-3500 |

| C-H (Alkyl groups) | Stretching | 2850-3000 |

| C=C, C=N (Pyridine ring) | Stretching | 1400-1600 |

| N-H | Bending | 1550-1650 |

| C-H | Bending | 1350-1480 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. The UV-Vis spectrum of this compound would be characterized by absorption bands corresponding to π→π* and n→π* transitions within the pyridine ring. The presence of electron-donating groups like the amino and methyl groups is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted pyridine.

For similar amino-substituted pyridine derivatives, absorption maxima are often observed in the near-UV range. mdpi.com For instance, 2-amino-4,6-dimethylpyrimidine (B23340) exhibits a lower cut-off wavelength around 350 nm. semnan.ac.ir The specific λmax values for this compound would provide insight into the electronic structure and conjugation within the molecule.

Interactive Data Table: Expected UV-Vis Absorption for this compound

| Transition Type | Expected Wavelength Range (nm) |

| π→π | 250-300 |

| n→π | 300-360 |

Mass Spectrometry (MS and HRMS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. For this compound (C₈H₁₃N₃), the nominal molecular weight is 151.21 g/mol . High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the molecular formula.

The mass spectrum would show a molecular ion peak (M⁺) at m/z 151. The fragmentation pattern would be characteristic of the molecule's structure. Common fragmentation pathways for similar compounds involve the loss of small neutral molecules or radicals. For example, cleavage of the aminomethyl group or loss of a methyl radical could be expected, leading to fragment ions that help to piece together the molecular structure. Data from related compounds like 2-amino-4,6-dimethylpyrimidine can provide clues about expected fragmentation. nih.gov

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Applications in Molecular Structure and Properties

Density Functional Theory (DFT) is a preeminent computational method for determining the optimized geometric and electronic structure of molecules. nih.gov For 6-Amino-2,5-dimethyl-3-pyridinemethanamine, a DFT calculation, often employing a functional like B3LYP with a basis set such as 6-31G(d,p), would be performed to find the molecule's lowest energy conformation. nih.govresearchgate.net

This analysis would yield precise data on its structural parameters. The findings would typically be presented in a table detailing the following:

Optimized Bond Lengths (in Ångströms): The calculated distances between each pair of bonded atoms. For example, the lengths of the C-N bonds within the pyridine (B92270) ring would be compared to the exocyclic C-NH2 and C-CH2NH2 bonds.

Optimized Bond Angles (in Degrees): The angles formed by any three connected atoms, which dictate the molecule's local geometry.

Dihedral Angles (in Degrees): The torsional angles that define the spatial orientation of different parts of the molecule relative to each other, such as the rotation of the methanamine group relative to the plane of the pyridine ring.

These theoretical values are often validated by comparison with experimental data from X-ray crystallography if a crystal structure has been determined. researchgate.net

Analysis of Electronic Structure and Charge Transfer Processes

Understanding the electronic landscape of a molecule is key to predicting its chemical behavior and potential interactions.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Analysis

The frontier molecular orbitals, HOMO and LUMO, are critical in determining a molecule's reactivity. The HOMO is the highest energy orbital containing electrons and represents the ability to donate electrons, while the LUMO is the lowest energy orbital devoid of electrons and represents the ability to accept electrons. researchgate.net

An analysis for this compound would involve:

Orbital Visualization: Generating 3D plots of the HOMO and LUMO to visualize their distribution across the molecule. Typically, the HOMO would be expected to be localized on the electron-rich pyridine ring and the amino group, while the LUMO would likely be distributed over the aromatic system. mdpi.com

Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of chemical stability and reactivity. orientjchem.org A smaller energy gap suggests the molecule is more polarizable and more readily undergoes electronic transitions, implying higher reactivity. researchgate.net

A data table in a full study would present key quantum chemical parameters derived from these energies:

| Parameter | Description |

| EHOMO (eV) | Energy of the Highest Occupied Molecular Orbital |

| ELUMO (eV) | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | The energy difference between LUMO and HOMO |

| Ionization Potential (I) | The energy required to remove an electron (approximated by -EHOMO) |

| Electron Affinity (A) | The energy released upon gaining an electron (approximated by -ELUMO) |

| Global Hardness (η) | A measure of resistance to charge transfer |

| Global Softness (S) | The reciprocal of hardness, indicating reactivity |

| Electronegativity (χ) | The power of an atom to attract electrons to itself |

| Electrophilicity Index (ω) | A measure of the energy lowering upon accepting electrons |

No specific data is available for this compound.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) map is a color-coded visualization of the total electronic density on the surface of a molecule. researchgate.net It is an invaluable tool for predicting where a molecule is likely to interact with other species. The color scheme typically denotes:

Red: Regions of high electron density and negative electrostatic potential, indicating sites prone to electrophilic attack. For this molecule, such regions would be expected around the nitrogen atoms. researchgate.net

Blue: Regions of low electron density and positive electrostatic potential, indicating sites prone to nucleophilic attack. These are typically found around the hydrogen atoms of the amino and methyl groups. researchgate.net

Green/Yellow: Regions of neutral or near-zero potential.

Conformational Analysis and Potential Energy Surface (PES) Studies

Molecules with single bonds, such as the bond connecting the methanamine group to the pyridine ring, can rotate, leading to different spatial arrangements known as conformers. A Potential Energy Surface (PES) scan would be conducted by systematically rotating this bond through 360 degrees and calculating the molecule's energy at each increment. orientjchem.org This analysis would identify the most stable conformer (the global energy minimum) and any other low-energy stable conformers, as well as the energy barriers for rotation between them.

Quantum Chemical Calculations for Spectroscopic Property Prediction

Quantum chemical methods can accurately predict spectroscopic data, which is essential for identifying and characterizing compounds. sigmaaldrich.com

Vibrational Spectroscopy: DFT calculations are used to predict the theoretical FT-IR and FT-Raman spectra. This involves calculating the vibrational frequencies and intensities corresponding to specific molecular motions, such as N-H stretching of the amino group or C-H bending of the methyl groups. nih.gov

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict the ¹H and ¹³C NMR chemical shifts, providing a theoretical spectrum that can be compared with experimental results for structural elucidation. nih.gov

Electronic Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the electronic transition energies and oscillator strengths, which allows for the prediction of the UV-Visible absorption spectrum and the primary absorption maxima (λmax). sigmaaldrich.commaterialsciencejournal.org

Advanced Applications in Chemical Research

Coordination Chemistry of Pyridinemethanamine Ligands

The presence of multiple nitrogen donor atoms—the pyridine (B92270) ring nitrogen and the two amino nitrogens—makes 6-Amino-2,5-dimethyl-3-pyridinemethanamine a potentially versatile ligand in coordination chemistry. The arrangement of these donors allows for various binding modes with metal ions.

The synthesis of metal complexes involving aminopyridine-type ligands is typically achieved through straightforward reaction pathways. Generally, an alcoholic or aqueous solution of a metal salt (commonly chlorides, nitrates, or acetates) is mixed with the ligand in a specific molar ratio. ekb.eg The resulting mixture is often refluxed for several hours, after which the solid complex can be isolated by filtration upon cooling. ekb.egjscimedcentral.com

The characterization of these newly synthesized complexes is crucial to determine their structure, composition, and properties. A suite of analytical techniques is employed for this purpose. ekb.eg

| Technique | Information Obtained | References |

| Elemental Analysis (C,H,N) | Confirms the empirical formula and the ligand-to-metal stoichiometric ratio. | ekb.egnih.gov |

| Infrared (IR) Spectroscopy | Identifies the coordination sites of the ligand by observing shifts in the vibrational frequencies of functional groups (e.g., C=N of the pyridine ring, N-H of the amino group) upon complexation. The appearance of new bands at lower frequencies can indicate the formation of metal-nitrogen (M-N) bonds. | ekb.egnih.gov |

| NMR Spectroscopy (¹H, ¹³C) | Provides detailed information about the ligand's structure in diamagnetic complexes. Shifts in the proton and carbon signals upon coordination help to elucidate the binding mode in solution. | nih.gov |

| UV-Visible Spectroscopy | Gives insights into the electronic transitions within the complex and helps in proposing the geometry of the metal center (e.g., octahedral, tetrahedral). | nih.gov |

| Magnetic Susceptibility | Determines the magnetic moment of the complex, which helps in ascertaining the geometry and the oxidation state of the metal ion. | nih.gov |

| Molar Conductance | Measures the electrolytic nature of the complex in solution, indicating whether anions are inside or outside the coordination sphere. | nih.gov |

| Single-Crystal X-ray Diffraction | Provides definitive information on the solid-state structure, including bond lengths, bond angles, coordination geometry, and intermolecular interactions. elsevierpure.commdpi.com |

Bidentate Chelation: The most common coordination mode for ligands containing both a pyridine ring and an amino group on a side chain is bidentate N,N'-chelation. In the case of this compound, this would involve the pyridine ring nitrogen and the nitrogen of the methanamine group, forming a stable five-membered chelate ring with the metal center. nih.gov This chelating effect generally leads to more stable complexes compared to those with monodentate ligands. nih.gov

Monodentate Coordination: In some cases, particularly when steric hindrance is significant or if the metal center has a strong preference for a specific geometry, the ligand may coordinate in a monodentate fashion (η¹). mdpi.com This typically occurs through the more sterically accessible and electronically favorable pyridine nitrogen atom. mdpi.comresearchgate.net

Bridging Coordination: The ligand can also act as a bridge between two metal centers, leading to the formation of polynuclear complexes or coordination polymers. elsevierpure.commdpi.com

The coordination of these ligands to a metal center results in various predictable geometries, largely dictated by the coordination number of the metal ion and electronic factors. libretexts.org

| Coordination Number | Common Geometries | Notes | References |

| 4 | Tetrahedral, Square Planar | Tetrahedral geometry is common for many d¹⁰ ions like Zn(II) and Cd(II). jscimedcentral.comnih.gov Square planar geometry is strongly preferred by d⁸ ions such as Ni(II), Pd(II), and Pt(II). jscimedcentral.comwikipedia.orgnih.gov | |

| 5 | Trigonal Bipyramidal, Square Pyramidal | These geometries are often found in equilibrium with each other, as the energy barrier between them can be small. | nih.gov |

| 6 | Octahedral | This is a very common geometry for many transition metals, including Mn(II), Co(II), and Ni(II), often achieved by coordinating two tridentate ligands or multiple bidentate and monodentate ligands. jscimedcentral.comwikipedia.org |

Catalysis and Polymerization Studies

Transition metal complexes derived from pyridine-based ligands are workhorses in the field of homogeneous catalysis, prized for their tunability and efficiency.

Complexes featuring pyridine ligands are active catalysts for a wide array of important organic transformations. The electronic and steric properties of the ligand, which can be fine-tuned by substituents on the pyridine ring, play a crucial role in the catalyst's activity and selectivity. tcu.eduresearchgate.net For instance, electron-donating groups (like the amino and methyl groups in this compound) can increase the electron density on the metal center, which can influence its catalytic properties. acs.org

Notable catalytic applications for which pyridine-metal complexes have been employed include:

Cross-Coupling Reactions: Palladium(II) complexes with pyridine ligands have proven to be effective catalysts for Suzuki-Miyaura and Heck reactions, which are fundamental C-C bond-forming strategies in modern synthesis. acs.org

Reduction and Carbonylation: These complexes have been used to catalyze the reduction of nitro compounds to amines and various carbonylation reactions. nih.govacs.org

Hydrofunctionalization: Terpyridine-metal complexes have shown promise in challenging transformations such as C-C unsaturated bond hydrofunctionalization. nih.gov

The application of transition metal complexes extends to polymerization catalysis. While direct studies using this compound are not available, related complexes have demonstrated catalytic activity. For example, specific nickel(II) complexes featuring imine ligands, when activated with methylaluminoxane (B55162) (MAO), can catalyze the polymerization of methyl methacrylate (B99206) (MMA). nih.gov These catalysts can influence the tacticity of the resulting polymer, producing, for instance, syndiotactic-rich PMMA. nih.gov This suggests that complexes of this compound could potentially serve as catalysts in similar polymerization processes, where the ligand framework would influence the catalytic activity and the properties of the resulting polymer.

Utilization as Synthons in Heterocyclic Chemistry

Aminopyridines are highly valuable building blocks, or synthons, for the synthesis of more complex heterocyclic compounds, particularly fused azaheterocycles. sioc-journal.cnnih.gov The presence of two distinct nucleophilic centers—the ring nitrogen and the exocyclic amino group—allows these molecules to react with a variety of difunctional electrophiles to construct new rings. sioc-journal.cn

2-Aminopyridine (B139424) derivatives, which are structurally analogous to the target compound, are widely used in this capacity. They can undergo condensation and cyclization reactions with substrates such as α-haloketones, dicarbonyl compounds, and other reagents to yield a diverse range of fused heterocyclic systems. sioc-journal.cnresearchgate.net For example, the reaction of 2-aminopyridines with α-haloketones is a classical method for synthesizing imidazo[1,2-a]pyridines, a scaffold found in many biologically active molecules. sioc-journal.cn Similarly, reactions with β-dicarbonyl compounds can lead to pyrido[1,2-a]pyrimidines. sioc-journal.cnresearchgate.net Given these precedents, this compound represents a promising synthon for accessing novel and potentially functional heterocyclic frameworks.

Precursors for Fused Heterocyclic Systems

There is no specific information available in the search results detailing the use of this compound as a precursor for the synthesis of fused heterocyclic systems. Generally, aminopyridine derivatives can undergo cyclization reactions to form various fused rings, which are significant scaffolds in medicinal chemistry. researchgate.netbeilstein-journals.org For instance, the reaction of 2-aminopyridines with maleimides can lead to the formation of ring-fused pyridines like pyrido[1,2-a]pyrrolo[3,4-d]pyrimidines. beilstein-journals.org However, specific examples and detailed research findings for this compound are not documented in the provided results.

Role in Multi-component Reactions

Information regarding the specific role of this compound in multi-component reactions (MCRs) is not present in the search results. Multi-component reactions are efficient synthetic strategies where three or more reactants combine in a single step to form a complex product, and various pyridine derivatives are known to participate in such reactions. researchgate.netmdpi.comichem.md These reactions are pivotal for creating libraries of structurally diverse molecules for drug discovery. ichem.md For example, different substituted pyridines have been synthesized via one-pot, three-component reactions involving aldehydes, malononitrile, and other reagents. mdpi.com Nevertheless, the direct application and behavior of this compound within MCRs are not described.

Future Directions and Emerging Research Avenues in 6 Amino 2,5 Dimethyl 3 Pyridinemethanamine Research

Exploration of Novel Synthetic Pathways

The efficient and selective synthesis of polysubstituted pyridines remains a key challenge in organic chemistry. Future research into the synthesis of 6-Amino-2,5-dimethyl-3-pyridinemethanamine should focus on developing novel, efficient, and sustainable synthetic routes.

Current approaches to pyridine (B92270) synthesis often involve multi-step procedures or require harsh reaction conditions. googleapis.com Modern synthetic strategies such as C-H functionalization, multicomponent reactions (MCRs), and flow chemistry offer promising avenues for the construction of this specific molecule. For instance, transition-metal catalyzed C-H activation could enable the direct introduction of the aminomethyl group onto a pre-existing 2,5-dimethyl-6-aminopyridine scaffold. beilstein-journals.orgnih.govacs.org This approach would be highly atom-economical and could reduce the number of synthetic steps.

Another promising area is the use of MCRs, which allow for the construction of complex molecules from simple starting materials in a single step. nih.govnih.gov The development of a novel MCR for this compound could significantly streamline its synthesis. Furthermore, the synthesis of related structures like 3,5-dimethylpyridine (B147111) has been achieved using methods that could potentially be adapted. nih.gov

Future synthetic research could explore the pathways outlined in the following table:

| Synthetic Strategy | Potential Starting Materials | Key Advantages |

| C-H Aminomethylation | 2,5-Dimethyl-6-aminopyridine | High atom economy, reduced step count |

| Multicomponent Reaction | Simple aldehydes, amines, and alkynes | Rapid assembly of molecular complexity |

| Modification of a Precursor | 3,5-Dimethyl-4-methoxypyridine derivatives google.com | Utilization of established pyridine chemistries |

| Ring formation from acyclic precursors | Methacrolein, 1-propenyl ether, and an amino source nih.gov | Potential for isotopic labeling |

Advanced Computational Modeling for Structure-Reactivity Relationships

Computational chemistry offers powerful tools to predict and understand the behavior of molecules, thereby guiding experimental research. For this compound, advanced computational modeling will be crucial in elucidating its structure-reactivity relationships.

Density Functional Theory (DFT) calculations can be employed to investigate the electronic properties of the molecule, such as its molecular electrostatic potential and frontier molecular orbitals. mdpi.com This information can provide insights into its reactivity and potential for intermolecular interactions. Such studies have been successfully applied to other aminopyridine derivatives to understand their electronic structure and predict their behavior. researchgate.net

Furthermore, molecular dynamics (MD) simulations and quantitative structure-activity relationship (QSAR) studies can be used to model the interaction of this compound with biological targets. nih.gov For example, molecular docking studies could predict the binding modes of this compound with various enzymes or receptors, which is a common approach for evaluating the potential of aminopyridine derivatives as therapeutic agents. zu.ac.ae

Key areas for computational investigation are summarized below:

| Computational Method | Research Focus | Potential Insights |

| Density Functional Theory (DFT) | Electronic structure, reactivity indices | Prediction of reaction sites, understanding of stability |

| Molecular Docking | Interaction with biological macromolecules | Identification of potential therapeutic targets |

| Quantitative Structure-Activity Relationship (QSAR) | Correlation of structural features with activity | Design of more potent derivatives |

| Molecular Dynamics (MD) Simulations | Dynamic behavior and conformational flexibility | Understanding of binding stability and mechanisms |

Development of New Applications in Specialized Chemical Fields

The unique structural features of this compound suggest its potential for a wide range of applications in specialized chemical fields, particularly in medicinal chemistry and materials science.

The aminopyridine scaffold is a well-established pharmacophore found in numerous drugs. researchgate.netrsc.org Research has shown that aminopyridine derivatives can exhibit a variety of biological activities, including anticancer and antibacterial properties. zu.ac.aenih.gov Therefore, a key future direction will be the synthesis and biological evaluation of this compound and its derivatives as potential therapeutic agents. The presence of multiple functional groups offers opportunities for creating libraries of related compounds for high-throughput screening.

In the realm of materials science, pyridine derivatives are used as ligands for transition metal catalysts and as building blocks for functional materials. mdpi.comnih.gov The amino and aminomethyl groups of this compound could act as bidentate or tridentate ligands, forming stable complexes with various metals. These complexes could find applications in catalysis, for example, in cross-coupling reactions or hydrogenation processes.

Potential applications to be explored include:

| Field | Potential Application | Rationale |

| Medicinal Chemistry | Anticancer, antibacterial, or enzyme inhibitory agents | The aminopyridine core is a known pharmacophore. rsc.org |

| Catalysis | Ligand for transition metal catalysts | The nitrogen atoms can coordinate with metal centers. |

| Materials Science | Building block for porous organic frameworks or polymers | The rigid aromatic core and functional groups are suitable for constructing extended networks. mdpi.com |

| Agrochemicals | Herbicides or pesticides | Pyridine derivatives are common in agricultural chemicals. |

Q & A

Q. How does the compound’s molecular conformation affect its interaction with biological targets?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.